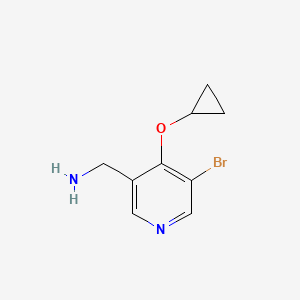
N-(2-fluoro-5-nitrophenyl)biphenyl-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluoro-5-nitrophenyl)biphenyl-4-carboxamide is an organic compound with a complex structure that includes a biphenyl core, a carboxamide group, and a substituted phenyl ring containing both a fluoro and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoro-5-nitrophenyl)biphenyl-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Coupling Reaction: The nitrofluorobenzene is then coupled with a biphenyl carboxylic acid derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using an amine source and a dehydrating agent.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluoro-5-nitrophenyl)biphenyl-4-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: Formation of N-(2-amino-5-fluorophenyl)biphenyl-4-carboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with additional functional groups.
Scientific Research Applications
N-(2-fluoro-5-nitrophenyl)biphenyl-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound can be used in the development of organic electronic materials due to its unique electronic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(2-fluoro-5-nitrophenyl)biphenyl-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluoro and nitro groups can influence the compound’s electronic properties, affecting its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-5-nitrophenyl)biphenyl-4-carboxamide
- N-(2-fluoro-5-methylphenyl)biphenyl-4-carboxamide
- N-(2-fluoro-5-nitrophenyl)benzamide
Uniqueness
N-(2-fluoro-5-nitrophenyl)biphenyl-4-carboxamide is unique due to the presence of both a fluoro and a nitro group on the phenyl ring, which imparts distinct electronic properties. This combination can enhance its reactivity and binding interactions, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C19H13FN2O3 |
|---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
N-(2-fluoro-5-nitrophenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C19H13FN2O3/c20-17-11-10-16(22(24)25)12-18(17)21-19(23)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H,21,23) |
InChI Key |
JAOVDYUVYMUPRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



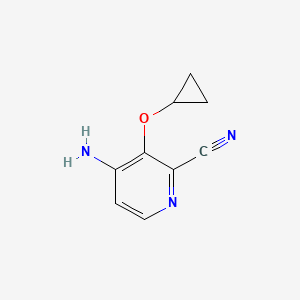
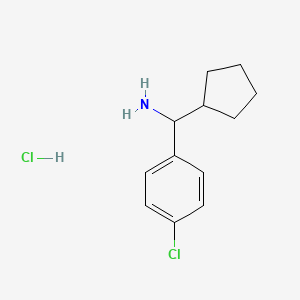
![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylacetohydrazide](/img/structure/B14809961.png)

![(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-Ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-1-methyl-11-azapentacyclo[7.7.2.12,5.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B14809978.png)
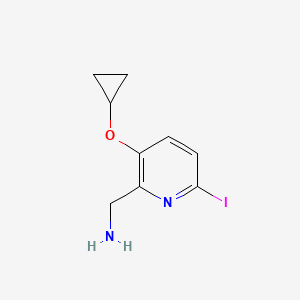
![tert-butyl 5-oxo-2,3,6,8,9,10-hexahydroimidazo[1,2-a]pyrido[4,3-d]pyrimidine-7(5H)-carboxylate](/img/structure/B14809997.png)
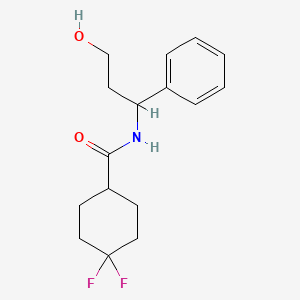

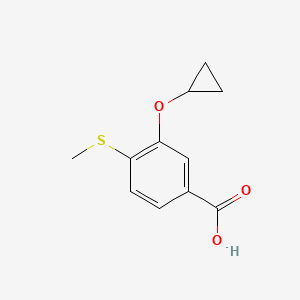
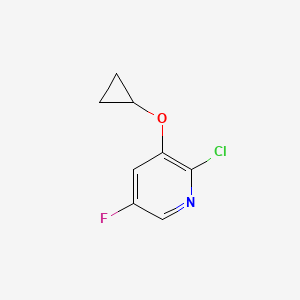
![(4E)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-(2-phenylhydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14810017.png)
